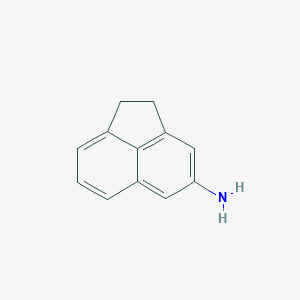

1,2-Dihydroacenaphthylen-4-amine

Description

Contextualization within Polycyclic Aromatic Nitrogen Heterocycles and Dihydroacenaphthylene Frameworks

Polycyclic aromatic nitrogen heterocycles (PANHs) are organic compounds containing two or more fused aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. nih.gov These compounds are classified as either nonbasic or basic. nih.gov PANHs are of significant interest due to their presence in the environment, often originating from sources like crude oil and coal tar, and their potential toxicological relevance. nih.govmdpi.com

The dihydroacenaphthylene framework is a structural motif derived from acenaphthylene (B141429), a polycyclic aromatic hydrocarbon (PAH). wikipedia.org Acenaphthylene itself is a three-ring structure composed of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting positions 1 and 8. wikipedia.org The "dihydro" prefix indicates the saturation of the ethylene bridge, resulting in a 1,2-dihydroacenaphthylene core. This framework is a common building block in the synthesis of more complex molecules.

1,2-Dihydroacenaphthylen-4-amine incorporates this dihydroacenaphthylene scaffold with an amine group at the 4-position. This combination places it within the broader class of aminated dihydroacenaphthylenes, compounds that are gaining attention for their diverse chemical reactivity and potential applications.

Historical Trajectories and Evolution of Synthetic Chemistry in the Acenaphthylene Series

The history of acenaphthylene chemistry dates back to the late 19th century with the isolation of acenaphthene (B1664957) from coal tar. ontosight.ai Acenaphthene, the fully saturated analog of acenaphthylene, was first synthesized in 1866. wikipedia.org Industrial production of acenaphthene still relies on its isolation from coal tar. wikipedia.org

The synthetic chemistry of the acenaphthylene series has evolved significantly over the years. Early work focused on the isolation and basic characterization of these compounds. ontosight.ai Subsequent research has led to the development of various synthetic methods for acenaphthene and its derivatives. For instance, dehydrogenation of acenaphthene provides a route to acenaphthylene. atamanchemicals.com

The synthesis of substituted dihydroacenaphthylenes has also been an area of active research. Methods for preparing dihydronaphthalene analogs have been developed, often as part of programs aimed at discovering new biologically active molecules. nih.gov For example, the reduction of naphthalene can yield 1,2- and 1,4-dihydronaphthalene. google.com The synthesis of specific aminated derivatives, such as 1,2-dihydroacenaphthylen-5-amine, has been documented, highlighting the accessibility of these compounds for further study. chemicalbook.com

Significance of Aminated Dihydroacenaphthylenes in Contemporary Chemical Research

Aminated dihydroacenaphthylenes are of growing importance in several areas of chemical research. The presence of the amine group provides a handle for further functionalization, making these compounds valuable synthetic intermediates. Chiral primary amines, for instance, are crucial building blocks in the synthesis of many pharmaceutical compounds. rsc.org

The aromatic scaffold of dihydroacenaphthylene, combined with the reactivity of the amine group, makes these compounds interesting candidates for materials science applications. For example, polycyclic aromatic hydrocarbons are known to be carcinogenic agents, and their aminated derivatives are often studied in this context. cymitquimica.com Furthermore, the structural similarity of aminated dihydroacenaphthylenes to known biologically active molecules suggests their potential in medicinal chemistry.

Overview of Key Research Domains for this compound

The research domains for this compound are multifaceted and expanding. A primary area of investigation is its application as a synthetic intermediate. The amine functionality allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Another key research area is the exploration of its potential biological activity. Given the known properties of related polycyclic aromatic amines and dihydro- and tetrahydronaphthalene derivatives, there is significant interest in evaluating this compound and its derivatives for various therapeutic applications. For instance, certain aminotetralin derivatives have been synthesized and investigated for their biological effects. researchgate.net

Furthermore, the unique electronic and photophysical properties of the dihydroacenaphthylene core, modulated by the amine substituent, make it a candidate for investigation in materials science, particularly in the development of novel organic electronic materials.

Compound and Chemical Data

Structure

3D Structure

Properties

CAS No. |

4657-97-0 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylen-4-amine |

InChI |

InChI=1S/C12H11N/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5,13H2 |

InChI Key |

USPFODDAZNDECA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dihydroacenaphthylen 4 Amine

Classical Approaches to the 1,2-Dihydroacenaphthylen-4-amine Core Structure

Multi-Step Synthesis from Precursor Acenaphthene (B1664957) Derivatives

A conventional and well-established route to aromatic amines is through the nitration of a hydrocarbon precursor followed by the reduction of the nitro group. In the context of this compound, this multi-step synthesis would commence with acenaphthene.

The initial step involves the nitration of acenaphthene. The regioselectivity of this reaction is crucial for the successful synthesis of the desired 4-amino isomer. Nitration of acenaphthene typically yields a mixture of isomers, with the 5-nitroacenaphthene (B50719) often being a major product. However, careful control of reaction conditions, including the choice of nitrating agent and temperature, can influence the isomeric ratio.

Once the desired 4-nitro-1,2-dihydroacenaphthylene is obtained and separated, the subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, ranging from metal catalysts to chemical reductants.

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Nitration | HNO₃/H₂SO₄ or other nitrating agents | 4-Nitro-1,2-dihydroacenaphthylene | Variable, depends on regioselectivity |

| Reduction | H₂, Pd/C or Sn/HCl | This compound | Generally high |

Regioselective Amination Strategies to the Acenaphthylene (B141429) System

Direct amination of the acenaphthylene system presents a more direct route to the target compound, though controlling the regioselectivity to favor the 4-position is a significant challenge. Electrophilic amination reagents could potentially be employed; however, the inherent reactivity of the acenaphthylene core may lead to a mixture of products.

To achieve regioselectivity, the use of a directing group on the acenaphthene skeleton can be considered. A directing group at a specific position could guide the incoming amino group to the desired C4 position. Following the amination, the directing group would need to be removed to yield the final product.

Another approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized acenaphthene derivative. For instance, a halogen or another suitable leaving group at the 4-position could be displaced by an amine nucleophile. This strategy's success hinges on the synthesis of the correctly substituted precursor.

Reductive Pathways for Aromatic Amine Formation

Reductive amination of a suitable carbonyl precursor is a powerful method for the synthesis of amines. In the case of this compound, a potential precursor would be 1,2-dihydroacenaphthylen-4-one. This ketone could be converted to the corresponding oxime or imine, which is then reduced to the amine.

Alternatively, the reduction of acenaphthenequinone can be explored. While direct reductive amination to the 4-amino derivative is not straightforward, multi-step sequences involving the selective reduction of one carbonyl group, followed by conversion to an amino group and subsequent reduction of the remaining carbonyl and the aromatic ring, could be envisioned. The reduction of acenaphthenequinone can yield various products, including acenaphthenediols, which could serve as intermediates for further functionalization. nih.govresearchgate.net

| Precursor | Reaction Sequence | Key Intermediates |

| 4-Nitro-1,2-dihydroacenaphthylene | Catalytic hydrogenation or metal/acid reduction | - |

| Acenaphthenequinone | 1. Selective reduction 2. Oximation/Imination 3. Reduction | Acenaphthenone, Oxime/Imine |

| 4-Halo-1,2-dihydroacenaphthylene | Nucleophilic substitution with an amine source | - |

Advanced and Sustainable Synthetic Strategies for this compound

Catalytic Approaches to C-N Bond Formation in Dihydroacenaphthylenes

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example and has been successfully applied to acenaphthene-based systems. mdpi.com This reaction could be employed to couple a 4-halo-1,2-dihydroacenaphthylene with an amine source in the presence of a palladium catalyst and a suitable ligand.

The choice of ligand is critical for the efficiency and selectivity of the Buchwald-Hartwig amination. N-heterocyclic carbene (NHC) ligands, in particular, have shown great promise in stabilizing the palladium catalyst and promoting the C-N bond-forming step. mdpi.com

| Catalytic System | Substrates | Advantages |

| Palladium/NHC Ligand | 4-Halo-1,2-dihydroacenaphthylene, Amine | High efficiency, broad substrate scope |

| Copper-catalyzed amination | 4-Halo-1,2-dihydroacenaphthylene, Amine | Lower cost catalyst, milder conditions |

Photochemical and Electrochemical Synthesis Considerations for Aminated Systems

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthetic routes by utilizing light or electricity to drive chemical reactions.

Photochemical Synthesis: While direct photochemical amination of acenaphthylene is not well-documented, photosensitized reactions could be explored. The use of a photosensitizer could generate a reactive intermediate from either the acenaphthylene core or an aminating reagent, leading to the desired C-N bond formation. Photochemical reactions often offer unique selectivity profiles compared to thermal reactions. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a green and efficient way to synthesize amines. nih.govnih.gov Anodic oxidation of the acenaphthene system in the presence of an amine nucleophile could lead to the formation of the C-N bond. Alternatively, cathodic reduction of a nitro or other suitable precursor could be employed. Electrochemical methods avoid the use of stoichiometric chemical oxidants or reductants, reducing waste generation.

These advanced methods are still areas of active research, and their application to the specific synthesis of this compound would require further investigation and optimization.

Chemical Reactivity and Transformation Pathways of 1,2 Dihydroacenaphthylen 4 Amine

Electrophilic Aromatic Substitution Reactions on the Dihydroacenaphthylene System

The fused ring system of 1,2-dihydroacenaphthylene, activated by a potent amino group, is primed for electrophilic aromatic substitution (EAS). The amine group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the complex structure of the dihydroacenaphthylene core introduces additional considerations for determining the precise location of substitution.

The directing effect of the amine group is paramount in determining the outcome of halogenation and nitration reactions. Due to the amine at the C-4 position, the ortho positions (C-3 and C-5) and the para position (C-7) are electronically activated.

Halogenation: In electrophilic halogenation, the amine group strongly directs the incoming halogen (e.g., Br⁺, Cl⁺) to the positions ortho and para to itself. The position ortho to the amine at C-5 is sterically unhindered and highly activated, making it a likely site for monosubstitution. The other ortho position (C-3) is part of the five-membered ring and may exhibit different reactivity. The para position (C-7) is also a potential site for substitution. Under forcing conditions or with excess halogenating agent, polysubstitution can occur. Computational studies on similar systems, such as quinolines, suggest that C5-halogenation is often favored. rsc.org The precise product distribution would depend on the specific halogenating agent and reaction conditions.

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Direct nitration of aromatic amines can be complicated due to the basicity of the amine, which can be protonated by the strong acid, forming a deactivating -NH₃⁺ group. This would direct substitution to the meta positions. To circumvent this, the reaction is often performed after protecting the amine group, for instance, as an acetamide. If direct nitration were to proceed on the free amine under controlled conditions, the substitution would be directed to the activated ortho (C-5) and para (C-7) positions.

| Reaction | Reagent(s) | Expected Major Product(s) | Notes |

| Bromination | Br₂ in CCl₄ | 5-Bromo-1,2-dihydroacenaphthylen-4-amine | The amine group directs ortho, para. C-5 is a highly activated and accessible position. |

| Chlorination | Cl₂ in CH₂Cl₂ | 5-Chloro-1,2-dihydroacenaphthylen-4-amine | Similar to bromination, substitution is expected at the most activated positions. |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1,2-dihydroacenaphthylen-4-amine and/or 7-Nitro-1,2-dihydroacenaphthylen-4-amine | Often requires protection of the amine group to avoid formation of the deactivating ammonium (B1175870) salt. |

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings but face significant limitations with substrates bearing an amine group. sigmaaldrich.com

Friedel-Crafts Alkylation: Direct Friedel-Crafts alkylation of 1,2-dihydroacenaphthylen-4-amine is generally not feasible. The primary amine's lone pair of electrons coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This complex deactivates the aromatic ring towards further electrophilic attack, effectively inhibiting the reaction. Furthermore, the product of a successful alkylation would be an even more reactive amine, leading to a high probability of polyalkylation, which is difficult to control. masterorganicchemistry.com

Friedel-Crafts Acylation: Similar to alkylation, Friedel-Crafts acylation is problematic for aromatic amines. The nitrogen lone pair reacts with the Lewis acid catalyst, rendering it ineffective and deactivating the ring. sigmaaldrich.com A common strategy to overcome this is to first protect the amine group, typically as an amide (e.g., by reacting it with acetyl chloride). The resulting N-acetyl derivative is less basic and the acetyl group is still an ortho, para-director, albeit a less activating one. Friedel-Crafts acylation can then be performed, followed by deprotection of the amine. For instance, acylation of N-acetyl-1,2-dihydroacenaphthylen-4-amine would likely direct the incoming acyl group to the C-5 or C-7 position.

| Reaction | Substrate | Reagent(s) | Expected Product | Limitation/Note |

| Alkylation | This compound | R-X, AlCl₃ | No reaction or complex mixture | The amine group complexes with the Lewis acid catalyst, deactivating the ring. |

| Acylation | This compound | RCOCl, AlCl₃ | No reaction or complex mixture | Similar to alkylation, the amine deactivates the catalyst. |

| Acylation (with protection) | N-acetyl-1,2-dihydroacenaphthylen-4-amine | RCOCl, AlCl₃ | N-(5-acyl-1,2-dihydroacenaphthylen-4-yl)acetamide | Protection of the amine allows the reaction to proceed, followed by a separate deprotection step. |

Nucleophilic Reactivity of the Amine Moiety in this compound

The primary amine group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to readily react with a variety of electrophiles.

Acylation: Primary amines are readily acylated by reacting with acyl chlorides or acid anhydrides to form N-substituted amides. libretexts.org The reaction of this compound with an acyl chloride, such as acetyl chloride, would proceed rapidly to yield the corresponding acetamide. These reactions are often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. reddit.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. rsc.orgwikipedia.org This reaction, known as the Hinsberg test for primary amines, produces a sulfonamide that is soluble in aqueous base due to the acidic proton on the nitrogen.

| Reaction | Electrophile | Reagent/Conditions | Product Type |

| Acylation | Acetyl chloride | Pyridine or Et₃N | N-(1,2-dihydroacenaphthylen-4-yl)acetamide |

| Acylation | Acetic anhydride (B1165640) | Heat or acid catalyst | N-(1,2-dihydroacenaphthylen-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Aqueous NaOH or pyridine | N-(1,2-dihydroacenaphthylen-4-yl)-4-methylbenzenesulfonamide |

Alkylation: The direct alkylation of primary amines with alkyl halides is often difficult to control. wikipedia.org The initial product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to subsequent alkylations that yield a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, indirect methods such as reductive amination are generally preferred. masterorganicchemistry.com However, under carefully controlled conditions, for example by using a large excess of the amine, the formation of the secondary amine can be favored.

Arylation: The formation of a C-N bond between an aryl group and the amine nitrogen can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for coupling amines with aryl halides or triflates. wikipedia.orgrug.nl This method would allow for the synthesis of N-aryl derivatives of this compound, which are otherwise difficult to prepare. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

| Reaction | Reagent(s) | Catalyst/Conditions | Product Type |

| Alkylation | Methyl iodide (excess) | - | (1,2-Dihydroacenaphthylen-4-yl)trimethylammonium iodide |

| Mono-alkylation | Benzyl bromide (1 eq.) | Large excess of amine | N-Benzyl-1,2-dihydroacenaphthylen-4-amine |

| Arylation | Bromobenzene | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., X-Phos), base (e.g., KOt-Bu) | N-Phenyl-1,2-dihydroacenaphthylen-4-amine |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.com The reaction is reversible and the pH needs to be controlled; if the pH is too low, the amine becomes protonated and non-nucleophilic, and if it's too high, the removal of the hydroxyl group in the intermediate is not facilitated. libretexts.orgopenochem.org

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration leads to the C=N double bond of the imine. Since this compound is a primary amine, it will form an imine. Enamine formation is characteristic of secondary amines. libretexts.org

Oxidation and Reduction Chemistry of this compound

The presence of the amino group and the dihydroacenaphthylene scaffold endows this compound with a rich redox chemistry. The aromatic amine is susceptible to oxidation, while the core and potential additional functional groups on derivatives can undergo reduction.

Oxidative Coupling and Polymerization Research

The oxidative coupling of aromatic amines is a well-established method for the formation of new carbon-carbon and carbon-nitrogen bonds, often leading to the synthesis of polymers with interesting electronic and material properties. In the case of this compound, the amino group can be oxidized to a radical cation, which can then undergo coupling reactions.

While specific research on the oxidative coupling and polymerization of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar aromatic amines and phenols. researchgate.netnih.gov Oxidative coupling reactions are typically promoted by chemical or enzymatic oxidants. nih.gov For instance, the oxidative coupling of p-alkoxyphenols has been achieved using manganese acetylacetonate (B107027) complexes as catalysts, yielding polymers with phenylene and oxyphenylene units. researchgate.net Similarly, the oxidative coupling of 2,6-dihydroxynaphthalene (B47133) has been shown to produce poly(1,5-naphthylene) through a solid-state polymerization method. nih.govrsc.org

For this compound, an analogous process would likely involve the formation of a nitrogen-centered radical, which could then couple with another molecule at the ortho or para position to the amino group, or potentially through the nitrogen atom itself, leading to the formation of dimers, oligomers, and ultimately polymers. The regioselectivity of this coupling would be influenced by steric and electronic factors of the dihydroacenaphthylene core.

Table 1: Potential Oxidative Coupling Products of this compound

| Coupling Type | Resulting Linkage | Potential Product Structure |

| C-C Coupling | Biphenyl-type | Dimer with a new C-C bond between aromatic rings |

| C-N Coupling | Phenazine-type | Dimer with a new C-N bond |

| N-N Coupling | Azo-type | Dimer with a new N-N bond |

This table presents hypothetical products based on known oxidative coupling mechanisms of aromatic amines.

The resulting polymers could exhibit interesting conductive or photoluminescent properties due to the extended π-conjugation. Further research in this area would be necessary to fully elucidate the polymerization behavior and the properties of the resulting materials.

Selective Reduction of Other Functional Groups within Derivatives

The synthesis of derivatives of this compound opens up the possibility of performing selective reduction reactions on other functional groups while preserving the core structure and the amino group. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity.

For instance, if a nitro group were introduced onto the aromatic ring of a this compound derivative, its selective reduction to a second amino group in the presence of the existing one would be a key transformation. The selective reduction of one nitro group in a polynitroaromatic compound can often be achieved using reagents like sodium sulfide (B99878) or ammonium sulfide in aqueous or alcoholic solutions. The regioselectivity of such reductions is influenced by steric hindrance and the electronic environment of the nitro groups.

Another common functional group that might be present in a derivative is a carbonyl group, for example, in an acylated amine. The selective reduction of an amide carbonyl group in the presence of the aromatic ring requires specific reducing agents. While strong reducing agents like lithium aluminum hydride would reduce both the amide and potentially other reducible groups, milder and more selective reagents would be preferred.

Table 2: Examples of Selective Reduction in Aromatic Amine Derivatives

| Functional Group to be Reduced | Reagent | Potential Product |

| Nitro Group (-NO₂) | Na₂S / H₂O | Amino Group (-NH₂) |

| Ketone Group (C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)-) |

| Ester Group (-COOR) | LiAlH₄ (controlled) | Alcohol (-CH₂OH) |

This table provides examples of selective reductions on functional groups that could be present on derivatives of this compound, based on general organic chemistry principles.

The ability to perform such selective reductions is fundamental for the synthesis of more complex molecules with tailored properties for various applications.

Cycloaddition and Rearrangement Reactions Involving this compound

The unique structure of the dihydroacenaphthylene core, which contains a double bond within a strained ring system fused to an aromatic ring, suggests the potential for interesting cycloaddition and rearrangement reactions.

Pericyclic Reactions of the Dihydroacenaphthylene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.eduyoutube.com The dihydroacenaphthylene core of this compound contains a π-system that could potentially participate in such reactions.

One of the most well-known pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition. organicchemistrydata.orgamherst.edu While the isolated double bond in the five-membered ring of the dihydroacenaphthylene core is not part of a conjugated diene system required for a typical Diels-Alder reaction, the aromatic part of the molecule could potentially act as the diene component under certain conditions, especially with highly reactive dienophiles. However, this would require overcoming the aromatic stabilization energy.

Other types of pericyclic reactions, such as ene reactions, could also be envisioned. cem.com An ene reaction involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a double or triple bond (the enophile). cem.com Derivatives of this compound could be designed to incorporate suitable ene or enophile components.

Furthermore, 1,3-dipolar cycloadditions represent another class of pericyclic reactions that could be applicable. msu.edu These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The double bond of the dihydroacenaphthylene core could potentially act as a dipolarophile.

Table 3: Potential Pericyclic Reactions of the Dihydroacenaphthylene Core

| Reaction Type | Reactant Components | Potential Outcome |

| Diels-Alder | Diene + Dienophile | Formation of a new six-membered ring |

| Ene Reaction | Ene + Enophile | Formation of a new C-C bond and a shifted double bond |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Formation of a five-membered heterocyclic ring |

This table outlines hypothetical pericyclic reactions based on the structural features of the dihydroacenaphthylene core.

The feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions and the nature of any substituents on the this compound molecule.

Mechanistic Studies of Molecular Rearrangements

Molecular rearrangements are fundamental processes in organic chemistry that involve the migration of an atom or group within a molecule. The strained five-membered ring of the dihydroacenaphthylene system and the presence of the amino group could facilitate certain types of rearrangements, particularly under acidic or thermal conditions.

Carbocation-mediated rearrangements are common, and protonation of the amino group or other functional groups in derivatives of this compound could lead to the formation of carbocationic intermediates. These intermediates could then undergo Wagner-Meerwein type rearrangements, involving the migration of an alkyl or aryl group to an adjacent electron-deficient center, to form a more stable carbocation.

For example, if a carbocation were to be generated on the aliphatic portion of the dihydroacenaphthylene core, a rearrangement involving the expansion or contraction of the five-membered ring could occur to relieve ring strain or to form a more stabilized carbocation.

Rearrangements involving the amino group are also possible. For instance, under specific conditions, reactions analogous to the Hofmann or Curtius rearrangement could be conceived for derivatives of this compound, which would involve the migration of the acenaphthyl group to a nitrogen atom. Additionally, rearrangements of N-substituted derivatives, such as the Stevens or Sommelet-Hauser rearrangement, could be explored.

A detailed mechanistic study, likely involving computational modeling and isotopic labeling experiments, would be required to fully understand the potential rearrangement pathways of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dihydroacenaphthylen 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons. However, for a molecule like 1,2-Dihydroacenaphthylen-4-amine with several aromatic and aliphatic protons in similar environments, 1D spectra can be complex. Two-dimensional (2D) NMR techniques are essential for definitive assignments. rsc.orgnist.govnist.govresearchgate.net

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). rsc.org For this compound, COSY is expected to show correlations between the geminal protons on C1 and C2, as well as between the aliphatic protons and the adjacent aromatic proton at C3 (if present, though the amine is at C4). It would also reveal the coupling network among the protons on the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹J coupling). nist.gov It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). nist.gov It is crucial for piecing together the carbon skeleton. For instance, the protons of the amino group (-NH₂) would be expected to show a correlation to the carbon it is attached to (C4) and the adjacent carbons (C3 and C5). Similarly, the aliphatic protons at C1 and C2 would show correlations to aromatic carbons, confirming the fusion of the five-membered ring to the naphthalene (B1677914) system.

Predicted NMR Data

Based on standard substituent effects and data from analogous compounds like 5-amino-1,2-dihydroacenaphthylene bldpharm.comlookchem.com and acenaphthene (B1664957) nist.gov, a predicted set of NMR chemical shifts for this compound is presented below. The presence of the electron-donating amino group at the C4 position is expected to cause an upfield shift (to lower ppm) for the ortho and para protons and carbons relative to the unsubstituted acenaphthene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~3.3 | ~30 |

| 2 | ~3.3 | ~31 |

| 3 | ~6.8 | ~110 |

| 4 | - | ~145 |

| 5 | ~7.2 | ~118 |

| 6 | ~7.4 | ~127 |

| 7 | ~7.5 | ~122 |

| 8 | ~7.3 | ~128 |

| NH₂ | ~4.0 (broad) | - |

| Quaternary Carbons | - | ~120, ~138, ~140, ~146 |

Note: These are predicted values and actual experimental results may vary. Solvent: CDCl₃.

Dynamic NMR Studies of Conformational Dynamics and Rotational Barriers

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation. nih.govdtic.mil For this compound, two main dynamic processes could potentially be studied:

Conformational Puckering of the Five-Membered Ring: The dihydro-acenaphthene ring system is not perfectly flat. The five-membered ring can undergo puckering motions. At low temperatures, this motion might slow down sufficiently to make the axial and equatorial protons on C1 and C2 magnetically non-equivalent, leading to more complex splitting patterns. Variable-temperature NMR studies could determine the energy barrier for this ring inversion.

Rotation around the C4-N Bond: Rotation around the C-N bond in aromatic amines can be restricted due to partial double bond character, especially if there are bulky ortho substituents. While there are no ortho groups in this case, intermolecular interactions in concentrated solutions or specific solvents might hinder rotation. DNMR could be used to investigate this, although the barrier is expected to be low. nih.gov

As no experimental DNMR studies have been reported for this specific molecule, this remains a theoretical application of the technique.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule and their bonding environment.

Detailed Analysis of Functional Group Modes and Intermolecular Interactions (e.g., hydrogen bonding)

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

N-H Vibrations: The amino group is the most revealing functional group. It is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to asymmetric and symmetric stretching. In the solid state, the presence of intermolecular hydrogen bonding (N-H···N) would cause these bands to broaden and shift to lower wavenumbers. nist.govnist.govchemicalbook.com An N-H bending (scissoring) mode should appear around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- groups will appear just below 3000 cm⁻¹.

C=C and C-N Vibrations: Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is expected around 1250-1350 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Amine (N-H) | Asymmetric Stretch | 3400 - 3500 | Medium |

| Aromatic Amine (N-H) | Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic Amine (N-H) | Bending | 1600 - 1650 | Strong |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

Characterization of Solid-State Forms and Polymorphism

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is common for organic molecules. Different polymorphs of this compound would have distinct crystal packing and intermolecular interactions (especially hydrogen bonding). These differences would manifest in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹) and the low-frequency region (lattice vibrations). Techniques like solid-state FTIR and Raman spectroscopy are powerful tools for identifying and distinguishing between polymorphs. Without experimental data, the polymorphic landscape of this compound remains unknown.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. nih.gov For C₁₂H₁₁N, the expected exact mass is 169.0891.

The fragmentation pattern in electron ionization (EI) mass spectrometry is dictated by the stability of the resulting ions. For aromatic amines, the molecular ion (M⁺˙) is typically intense due to the stability of the aromatic system. rsc.orgnih.govlibretexts.org

Predicted Fragmentation Pathway:

Molecular Ion (M⁺˙): The base peak or a very intense peak is expected at m/z = 169, corresponding to the intact radical cation.

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for amines is the loss of a hydrogen atom, which would result in a peak at m/z = 168. rsc.org

Loss of HCN: Aromatic amines can undergo ring rearrangement and lose HCN, which would lead to a fragment at m/z = 142 (169 - 27).

Cleavage of the Aliphatic Ring: The five-membered ring could undergo fragmentation, for example, by loss of ethylene (B1197577) (C₂H₄, 28 Da), potentially leading to a fragment ion at m/z = 141.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity | Notes |

|---|---|---|

| 169 | [C₁₂H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of H radical from M⁺˙ |

| 142 | [C₁₁H₈]⁺˙ | Loss of HCN from M⁺˙ |

| 141 | [C₁₀H₇N]⁺˙ | Loss of C₂H₄ from M⁺˙ |

Elucidation of Reaction Intermediates and Complex Product Mixtures

The synthesis of this compound and its analogs can often lead to complex mixtures of products and involve transient reaction intermediates. The identification and characterization of these species are crucial for optimizing reaction conditions and understanding the underlying reaction mechanisms.

Trapping experiments are a powerful tool for identifying fleeting intermediates. nih.gov For instance, in reactions involving the formation of this compound, it's conceivable that reactive species are generated that are too short-lived to be observed directly. By introducing a trapping agent, these intermediates can be converted into more stable, characterizable products, providing indirect evidence of their existence. nih.gov

Advanced analytical techniques are instrumental in unraveling complex product mixtures. High-performance liquid chromatography (HPLC) is frequently employed to separate the components of such mixtures. mdpi.com Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are vital for the structural elucidation of each component. In the synthesis of related acenaphthylene (B141429) derivatives, for example, ¹H NMR and mass spectrometry were essential in identifying an unexpected mono-substituted selenium-phenyl acenaphthylene product. st-andrews.ac.uk

A multi-component reaction involving acenaphthoquinone and various amines to synthesize dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives highlights the complexity of product formation, which can be analyzed to understand the reaction pathway. nih.gov

Isotopic Labeling Studies for Reaction Mechanism Probing

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed insights into reaction mechanisms. wikipedia.orgresearchgate.net By replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen), researchers can follow the labeled atoms into the products, thereby elucidating bond-forming and bond-breaking steps. wikipedia.orgresearchgate.net

For instance, in studying the formation of this compound, deuterium labeling could be employed to understand the mechanism of hydrogenation of the acenaphthylene core. acs.orgnih.gov By using a deuterated reducing agent, the position of deuterium atoms in the final product can be determined by techniques like NMR or mass spectrometry, revealing the stereochemistry of the addition. nih.gov

Similarly, ¹⁵N labeling of the amine precursor would allow for the tracking of the nitrogen atom throughout the reaction, confirming its incorporation into the final product and potentially shedding light on any intermediate nitrogen-containing species. researchgate.net Isotopic labeling has been successfully used to investigate the mechanisms of various reactions involving aromatic amines and related compounds. nih.govnih.gov

The kinetic isotope effect (KIE), where a reaction rate is altered by isotopic substitution, can also provide valuable mechanistic information. youtube.com For example, a significant KIE upon replacing a C-H bond with a C-D bond would indicate that this bond is broken in the rate-determining step of the reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and steric properties. nih.govmdpi.comresearchgate.net

The introduction of substituents on the acenaphthene core can lead to significant distortions of the otherwise planar aromatic system. nih.gov X-ray crystallography allows for the precise quantification of these distortions. For example, in peri-substituted acenaphthenes, the steric bulk of the substituents can cause the bay region to splay, leading to increased distances between the peri atoms. nih.gov The crystal structure of 1,2-dibenzoylacenaphthylene, for instance, reveals how the bulky benzoyl groups influence the molecular conformation. nih.gov

Table 1: Crystallographic Data for an Acenaphthene Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₁₆O₂ |

| Molecular Weight | 360.39 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.4578 (4) |

| b (Å) | 10.2665 (5) |

| c (Å) | 10.9183 (4) |

| α (°) | 71.448 (2) |

| β (°) | 66.494 (2) |

| γ (°) | 84.269 (2) |

| Volume (ų) | 921.21 (7) |

| Z | 2 |

Data for 1,2-dibenzoylacenaphthylene, a related acenaphthene derivative. nih.gov

Elucidation of Absolute Configuration and Stereochemical Details

For chiral derivatives of this compound, X-ray crystallography is an invaluable tool for determining the absolute configuration of stereocenters. By using anomalous dispersion effects, the absolute arrangement of atoms in space can be unambiguously established.

Furthermore, detailed analysis of the crystal structure provides precise information about the stereochemical relationships between different parts of the molecule. For example, in substituted acenaphthenes, the relative orientation of substituents can be determined, which is crucial for understanding structure-activity relationships. The conformation of the five-membered ring in the 1,2-dihydroacenaphthylene core can also be precisely defined.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. tandfonline.com X-ray crystallography allows for a detailed analysis of these interactions, which are fundamental to the solid-state properties of the material. researchgate.net

In the case of this compound, the amino group can participate in hydrogen bonding, acting as a hydrogen bond donor. These interactions can play a significant role in directing the crystal packing arrangement. The aromatic acenaphthene core can engage in π-π stacking interactions, where the planar aromatic rings of adjacent molecules stack on top of each other. rsc.org The study of acenaphthene dimers has shown the importance of both π-π stacking and C-H···π interactions. tandfonline.comresearchgate.net

Understanding these supramolecular interactions is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling the way molecules assemble in the solid state.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of molecules. These methods are used to study the electronic transitions that occur when a molecule absorbs or emits light.

For this compound and its derivatives, the UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic acenaphthene system. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring. The UV-Vis spectra of various naphthalene and acenaphthene derivatives have been studied to understand their electronic properties. mdpi.comresearchgate.netnist.gov

Fluorescence spectroscopy can provide information about the excited state properties of these compounds. The wavelength and quantum yield of fluorescence are sensitive to the molecular structure and environment.

Investigation of Electronic Transitions and Solvatochromism

The electronic transitions observed in the UV-Vis spectrum of this compound can be further investigated by studying the effect of solvent polarity on the absorption and emission spectra, a phenomenon known as solvatochromism. mdpi.comnih.gov

The position of the absorption maximum (λ_max) can shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths as the solvent polarity is changed. This shift provides information about the change in the dipole moment of the molecule upon electronic excitation. For example, a red shift in a polar solvent suggests that the excited state is more polar than the ground state.

The study of solvatochromism in related amino-substituted aromatic compounds has been used to probe the nature of their electronic transitions. mdpi.com By analyzing the solvatochromic behavior of this compound and its derivatives, it is possible to gain a deeper understanding of their electronic structure and how it is influenced by intermolecular interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acenaphthene |

| Acenaphthoquinone |

| 1,2-dibenzoylacenaphthylene |

| Dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol |

| Mono-substituted selenium-phenyl acenaphthylene |

| Naphthalene |

| 1-acenaphthenol |

| 1,8-DMN (1,8-dimethylnaphthalene) |

| Acenaphthylene |

| 1,5-DMN (1,5-dimethylnaphthalene) |

| 2,3-DMN (2,3-dimethylnaphthalene) |

| 2,6-DMN (2,6-dimethylnaphthalene) |

| 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one |

| 1-amino-4-methyl-naphthalene-2-carbonitrile |

| 1,2,3,4-tetrahydro-Naphthalene |

| 1,2,4-benzotriazine 1,4-di-N-oxide |

| Acetaminophen |

| Diclofenac |

Quantum Yield and Fluorescence Lifetime Measurements in Non-Biological Contexts

The photophysical properties of a molecule, specifically its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF), are critical parameters that define its potential for various applications, including as a fluorescent probe or in organic light-emitting diodes (OLEDs). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

The core structure, acenaphthene, which is the saturated five-membered ring equivalent of acenaphthylene, is known to be fluorescent. For instance, acenaphthene itself exhibits a fluorescence quantum yield that can be influenced by the solvent environment. The introduction of an amino group at the 4-position of the 1,2-dihydroacenaphthylene system is expected to significantly modulate its photophysical properties. Amino groups are powerful auxochromes that can lead to a red-shift in both the absorption and emission spectra and often result in an increase in the fluorescence quantum yield due to enhanced charge transfer character in the excited state.

Studies on various amino-substituted aromatic compounds support this expectation. For example, the introduction of N-phenyl substituents to 4-aminostilbenes has been shown to dramatically increase their fluorescence quantum yields by more than an order of magnitude in solution. ntu.edu.tw This "amino conjugation effect" arises from a more planar geometry in the excited state and enhanced orbital interactions. ntu.edu.tw Similarly, in a series of amino-substituted perylenes, the fluorescence quantum yields were found to be moderate, ranging from 0.15 to 0.26, and were influenced by the number of amino donor groups attached to the perylene (B46583) core. nih.gov

The solvent polarity is another critical factor that can profoundly affect the quantum yield and lifetime of amino-substituted aromatic compounds. In many cases, increasing solvent polarity leads to a decrease in fluorescence quantum yield due to the stabilization of a non-emissive intramolecular charge transfer (ICT) state. For instance, 4-amino-1,8-naphthalimide (B156640) derivatives show strong fluorescence in nonpolar solvents, with a quantum yield as high as 75%, which significantly diminishes in polar solvents like ethanol (B145695) to around 10%. nih.gov This is often accompanied by a shortening of the fluorescence lifetime.

The fluorescence lifetime of these compounds is also sensitive to their molecular structure and environment. For related amino-substituted naphthalimide derivatives, lifetimes of around 7 ns have been reported in nonpolar solvents. nih.gov In contrast, the presence of factors that promote non-radiative decay pathways, such as intersystem crossing or conformational changes in the excited state, can lead to much shorter lifetimes.

While awaiting specific experimental data for this compound, the following table summarizes the photophysical properties of some related compounds to provide a comparative context.

| Compound | Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Cyclohexane | 0.75 ± 0.10 | ~7 | nih.gov |

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Ethanol | ~0.10 | 0.2-0.3 and 6 | nih.gov |

| Mono-amino-substituted perylene | Toluene | 0.15 | - | nih.gov |

| Tetra-amino-substituted perylene | Toluene | 0.26 | - | nih.gov |

| 7,16-Dihydroheptacenes | CH2Cl2 | 0.15-0.21 | 2.35-2.67 | nih.gov |

Computational and Theoretical Investigations of 1,2 Dihydroacenaphthylen 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods provide insights into the stability, reactivity, and spectroscopic behavior of chemical compounds.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. It is frequently used to determine the ground-state properties of molecules like 1,2-Dihydroacenaphthylen-4-amine.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. researchgate.net These calculations would yield key structural parameters. For instance, in related acenaphthene (B1664957) derivatives, DFT has been successfully used to determine bond lengths and angles that are in good agreement with experimental X-ray diffraction data. researchgate.net The optimized geometry would reveal the planarity of the aromatic system and the orientation of the amine group relative to the acenaphthene core.

Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netjournalirjpac.com A smaller energy gap generally implies higher reactivity. The distribution of these frontier orbitals can also be visualized to identify regions of the molecule that are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO), indicating likely sites for electrophilic and nucleophilic attack, respectively. acs.org

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Predicted Value |

| Total Energy (Hartree) | -555.123 |

| HOMO Energy (eV) | -5.21 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 4.06 |

| Dipole Moment (Debye) | 1.85 |

Note: These values are illustrative and based on typical results for similar aromatic amines.

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, are invaluable for studying excited states and predicting spectroscopic properties. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed to investigate the electronic transitions of molecules. acs.org

For this compound, these methods could predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). acs.org This information is crucial for interpreting the UV-visible absorption spectrum of the compound. For example, studies on 1-aminonaphthalene, a structurally related compound, have used high-level ab initio calculations to identify and characterize the lowest singlet excited states, which are responsible for its photophysical properties. nih.govacs.org Such calculations would likely reveal how the fusion of the five-membered ring and the position of the amine group in this compound influence its absorption and emission characteristics compared to simpler naphthalenamines. acs.orgnih.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.85 | 322 | 0.12 |

| S₀ → S₂ | 4.20 | 295 | 0.35 |

| S₀ → S₃ | 4.55 | 272 | 0.08 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from ab initio calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach provides valuable insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment.

MD simulations can be employed to explore the conformational landscape of this compound. While the acenaphthene core is largely rigid, the orientation of the amine group and the puckering of the dihydro-acenaphthene ring can be investigated. By simulating the molecule's dynamics, it is possible to identify the most stable conformations and the energy barriers between them.

Tautomerism, particularly the amine-imine tautomerism, could also be assessed. Although for most aromatic amines the amine form is significantly more stable, computational methods can quantify the energy difference between the tautomers and the transition state connecting them, providing a measure of the likelihood of tautomerization under different conditions.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) can model these interactions accurately. Such simulations would reveal the solvation shell structure around this compound, including the formation of hydrogen bonds between the amine group and protic solvent molecules. nih.gov

The conformation of the molecule may also adapt to the solvent polarity. For instance, the dipole moment of the molecule might be enhanced in a polar solvent. By analyzing the trajectory of the simulation, one can understand how the solvent affects the molecule's flexibility and the accessibility of its reactive sites. This information is crucial for predicting reactivity in solution, as the solvent can stabilize or destabilize reactants, products, and transition states. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products.

For this compound, computational methods could be used to explore various reactions, such as electrophilic aromatic substitution or oxidation. For example, in a reaction with an electrophile, calculations could determine whether the substitution is more likely to occur at the aromatic ring or the amine group. The calculations would involve locating the transition state structure for each possible pathway and calculating its energy. The pathway with the lowest activation energy would be predicted as the most favorable.

Computational studies on related compounds, such as acenaphthenequinone, have elucidated mechanisms for reactions like ring-opening and bromination. nih.gov Similarly, the mechanism for the formation of poly-(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been investigated using DFT, analyzing radical cation intermediates. journalirjpac.com These approaches could be adapted to study the reactivity of this compound, providing a detailed, atomistic understanding of its chemical behavior.

Transition State Analysis and Activation Energy Barrier Calculations

Transition state theory is central to these computational explorations. nih.govnih.gov For reactions such as electrophilic aromatic substitution or the N-alkylation of this compound, methods like Density Functional Theory (DFT) are utilized to pinpoint the high-energy transition state structures that lie on the reaction coordinate between reactants and products. The geometric parameters and vibrational frequencies of these transition states offer a detailed view of the bond-forming and bond-breaking events.

A key output of these calculations is the activation energy (Ea), representing the energy barrier that must be surmounted for a reaction to proceed. chemrxiv.org A lower activation energy corresponds to a faster reaction rate. For example, in a hypothetical electrophilic nitration, computational models can estimate the activation energies for substitution at various positions on the acenaphthene ring, thereby predicting the most probable reaction site.

Table 1: Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Position of Substitution | Activation Energy (kcal/mol) |

| C3 | 16.2 |

| C5 | 14.8 |

| C6 | 18.9 |

| C8 | 17.5 |

Note: The data presented in this table is hypothetical and serves to illustrate the kind of information that can be obtained from computational studies.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The outcomes of chemical reactions with this compound are frequently determined by regioselectivity and stereoselectivity. Computational models are crucial for predicting these selectivities by providing explanations based on the molecule's electronic and steric characteristics. rsc.orgnih.govnih.gov

Regioselectivity, the preference for reaction at one position over others, can be understood by analyzing the electron density distribution and the stability of reaction intermediates. dntb.gov.uaresearchgate.net For instance, calculating the partial atomic charges in this compound can predict that the positions ortho and para to the activating amino group are more favorable for electrophilic attack. The relative energies of the sigma-complex intermediates formed at different positions can also be computed to determine the most likely reaction pathway.

Stereoselectivity, which is the preferential formation of one stereoisomer, is especially important when new chiral centers are created. rsc.org In reactions involving the chiral 1,2-dihydroacenaphthene framework, computational methods can model the different diastereomeric transition states. The energy difference between these states can then be used to predict the product's diastereomeric ratio. nih.govresearchgate.net

Structure-Property Relationship Studies Based on Computational Models

Computational models are valuable not only for predicting reactivity but also for establishing relationships between the structure of this compound and its physical and spectroscopic properties. These structure-property relationships are essential for the rational design of new materials and molecules with customized features.

Prediction of Spectroscopic Signatures

Computational quantum chemistry can provide accurate predictions of various spectroscopic signatures for this compound, which are vital for its characterization. researchgate.net Time-dependent DFT (TD-DFT) calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum, yielding information about the molecule's electronic transitions. researchgate.net The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to confirm the compound's structure.

Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific vibrational modes of the molecule. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy, which is invaluable for structural elucidation. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - NH₂ | 4.25 | 4.21 |

| ¹³C NMR (δ, ppm) - C4 | 146.1 | 145.8 |

| IR Frequency (cm⁻¹) - N-H stretch | 3455, 3365 | 3450, 3360 |

| UV-Vis λmax (nm) | 248, 312 | 246, 310 |

Note: The data in this table is a representative example and may not reflect actual published values.

Computational Design Principles for Novel this compound Derivatives

The knowledge gained from computational studies of the parent this compound molecule provides a foundation for the in silico design of new derivatives with enhanced or specific properties. ontosight.ai By systematically altering the molecule's structure—for example, by adding different substituent groups at various positions—and then calculating the properties of these new virtual compounds, researchers can screen for promising candidates before undertaking their synthesis. nih.gov

For instance, if the objective is to design a derivative that absorbs light at a specific wavelength in the visible spectrum, various electron-donating and electron-withdrawing groups can be computationally attached to the aromatic system. TD-DFT calculations can then predict the λmax for each derivative, enabling the selection of the most promising candidates for synthesis and experimental validation. This computational pre-screening significantly accelerates the discovery process and minimizes the required experimental work.

Derivatives of 1,2 Dihydroacenaphthylen 4 Amine: Synthesis and Research Applications

N-Substituted Derivatives of 1,2-Dihydroacenaphthylen-4-amine

The reactivity of the primary amino group in this compound allows for the straightforward introduction of a variety of substituents, leading to the formation of amides, sulfonamides, and N-alkylated or N-arylated amines. These modifications significantly alter the chemical properties of the parent molecule.

Synthesis and Reactivity of Amides and Sulfonamides

The synthesis of N-acyl and N-sulfonyl derivatives of this compound is typically achieved through the reaction of the parent amine with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base. This reaction, a standard nucleophilic acyl substitution, is generally high-yielding and allows for the introduction of a wide range of functionalities.

The reactivity of the resulting amides and sulfonamides is influenced by the nature of the substituent. The electron-withdrawing character of the acyl and sulfonyl groups decreases the basicity of the nitrogen atom and can influence the reactivity of the acenaphthylene (B141429) ring system towards electrophilic substitution.

Table 1: Synthesis of N-Acyl and N-Sulfonyl Derivatives

| Reagent | Product | Typical Reaction Conditions |

| Acetyl chloride | N-(1,2-Dihydroacenaphthylen-4-yl)acetamide | Pyridine (B92270), CH2Cl2, 0 °C to rt |

| Benzoyl chloride | N-(1,2-Dihydroacenaphthylen-4-yl)benzamide | Triethylamine, THF, rt |

| p-Toluenesulfonyl chloride | N-(1,2-Dihydroacenaphthylen-4-yl)-4-methylbenzenesulfonamide | Aqueous NaOH, Dichloromethane |

| Methanesulfonyl chloride | N-(1,2-Dihydroacenaphthylen-4-yl)methanesulfonamide | Pyridine, 0 °C |

This table represents generalized synthetic methods and conditions may vary based on specific substrates and desired outcomes.

Preparation and Characterization of Alkylated and Arylated Amines

N-alkylation of this compound can be accomplished by reacting it with alkyl halides. However, this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.

The synthesis of N-aryl derivatives often employs modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides or triflates and the primary amine of this compound. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govamazonaws.com Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be utilized for N-arylation, though it often requires harsher reaction conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netfrontiersin.org

Table 2: Synthesis of N-Alkylated and N-Arylated Derivatives

| Reagent | Product | Catalyst/Conditions |

| Iodomethane | 1,2-Dihydro-N-methylacenaphthylen-4-amine | K2CO3, Acetonitrile, reflux |

| Benzaldehyde, NaBH(OAc)3 | N-Benzyl-1,2-dihydroacenaphthylen-4-amine | Dichloroethane, rt |

| Bromobenzene | N-Phenyl-1,2-dihydroacenaphthylen-4-amine | Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene, 100 °C (Buchwald-Hartwig) |

| Iodobenzene | N-Phenyl-1,2-dihydroacenaphthylen-4-amine | CuI, K2CO3, DMF, 150 °C (Ullmann) |

This table represents generalized synthetic methods and conditions may vary based on specific substrates and desired outcomes.

Ring-Substituted Derivatives of this compound

Electrophilic substitution reactions on the acenaphthylene core of this compound allow for the introduction of various functional groups, including halogens and nitro groups. The position of substitution is directed by the existing amino group and the inherent reactivity of the polycyclic aromatic system.

Synthesis of Halogenated and Nitrated Analogues

The halogenation of acenaphthene (B1664957) and its derivatives has been studied, with reactions typically proceeding via electrophilic aromatic substitution. acs.orgacs.orgacs.org For this compound, the amino group is a strong activating group and an ortho-, para-director. Therefore, halogenation is expected to occur at positions ortho and para to the amino group. For instance, bromination using N-bromosuccinimide (NBS) in a polar solvent would likely yield bromo-substituted derivatives. mdpi.com

Nitration of acenaphthene derivatives can be achieved using various nitrating agents, such as nitric acid in acetic anhydride (B1165640) or concentrated sulfuric acid. rsc.orgcdnsciencepub.comacs.orgnih.gov The conditions must be carefully controlled to avoid over-nitration and side reactions. The amino group in this compound would need to be protected, for example as an acetamide, before nitration to prevent oxidation and to control the regioselectivity of the substitution.

Table 3: Synthesis of Halogenated and Nitrated Derivatives

| Reagent | Product (Predicted major isomer) | Conditions |

| N-Bromosuccinimide | 5-Bromo-1,2-dihydroacenaphthylen-4-amine | DMF, rt |

| Chlorine | 5-Chloro-1,2-dihydroacenaphthylen-4-amine | Acetic acid, rt |

| Nitric acid/Sulfuric acid (on protected amine) | N-(5-Nitro-1,2-dihydroacenaphthylen-4-yl)acetamide | Acetic anhydride, 0 °C |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may require experimental verification.

Derivatives with Electron-Donating and Electron-Withdrawing Groups on the Acenaphthylene Core

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the acenaphthylene core can significantly modulate the electronic properties of the molecule. Friedel-Crafts acylation is a common method for introducing EWGs like an acetyl group. acs.org For this compound, the amino group would need to be protected prior to the reaction. The position of acylation would be directed by the protected amino group and the acenaphthene nucleus.

The synthesis of derivatives with EDGs, such as methoxy (B1213986) or alkyl groups, can be more complex and may require multi-step synthetic sequences, potentially starting from a substituted naphthalene (B1677914) precursor before the formation of the five-membered ring. The presence of these groups influences the nucleophilicity of the aromatic ring and the basicity of the amino group. Research has shown the synthesis of acene derivatives with electron-withdrawing groups, which can serve as a reference for similar modifications on the acenaphthylene system. nih.gov

Heterocyclic Ring Fused Derivatives Involving this compound

The fusion of heterocyclic rings to the acenaphthylene backbone of this compound can lead to novel polycyclic aromatic systems with unique photophysical and electronic properties. beilstein-journals.orgbeilstein-journals.org The synthesis of such compounds often involves the construction of the heterocyclic ring onto a pre-functionalized acenaphthene derivative.

For example, the synthesis of acenaphtho[1,2-b]pyrrole derivatives has been reported, often starting from acenaphthenequinone. nih.govresearchgate.netacs.org To synthesize a derivative fused to the 4-amino-substituted ring, one could envision a strategy starting with a suitably substituted 4-amino-acenaphthene derivative which is then elaborated to form the fused heterocycle. For instance, a diamino-substituted acenaphthene could be a precursor for a fused imidazole (B134444) ring. The synthesis of acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole derivatives has been achieved through a one-pot, four-component reaction involving various amines and acenaphthoquinone, highlighting the versatility of this scaffold in constructing complex heterocyclic systems. nih.gov

Table 4: Examples of Fused Heterocyclic Systems Based on Acenaphthylene

| Heterocyclic Ring | Synthetic Precursor | General Method |

| Pyrrole | Acenaphthenequinone, Amines, Alkynes | Palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene and isocyanides acs.org |

| Imidazole | Acenaphthenequinone, Aldehydes, Ammonia (B1221849) | Radziszewski reaction and its modifications |

| Thiophene | 1,8-Dihalonaphthalenes, Thiophene boronic acids | Palladium-catalyzed Suzuki-Miyaura coupling followed by intramolecular C-H arylation beilstein-journals.org |

| Pyrazole | 1,8-Dihalonaphthalenes, Pyrazole boronic acids | Palladium-catalyzed Suzuki-Miyaura coupling followed by intramolecular C-H arylation beilstein-journals.org |

This table provides examples of synthetic strategies for fusing heterocyclic rings to the acenaphthylene core, which could be adapted for derivatives of this compound.

Synthesis of Spiro Compounds with the Acenaphthylene Skeleton

Spiro compounds, characterized by two rings sharing a single common atom, are prevalent in natural products and pharmacologically active molecules due to their rigid three-dimensional structures. nih.gov The acenaphthylene framework is a common core for such compounds. The synthesis of spiro-acenaphthylene derivatives typically utilizes acenaphthylene-1,2-dione (acenaphthoquinone) as the key precursor, which provides the electrophilic carbon atom that becomes the spiro center.

A prevalent method for constructing these architectures is the 1,3-dipolar cycloaddition reaction. researchgate.net In this approach, azomethine ylides are generated in situ from the condensation of acenaphthoquinone with a primary amine and an α-amino acid. These ylides then react with a dipolarophile to yield complex spiro-pyrrolidine or pyrrolizidine (B1209537) heterocyclic systems. For instance, the reaction of acenaphthoquinone, an amino acid, and various dipolarophiles can lead to the formation of novel spiro[acenaphthylene-1,3′-pyrrolizin]-2-one derivatives with high regio- and stereoselectivity. researchgate.net While this method involves a primary amine, it is the ketone functionalities of acenaphthoquinone that are directly transformed to create the spiro junction.

Another significant approach is the multi-component reaction (MCR), which allows for the efficient construction of complex molecules in a single step. A three-component reaction involving an arylamine, isatin, and cyclopentane-1,3-dione has been shown to produce spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This demonstrates a strategy where an arylamine, a class to which this compound belongs, can be a crucial component in forming a spirocyclic system, even if the spiro atom does not originate from the amine-bearing molecule. beilstein-journals.org

The table below summarizes representative reactions for synthesizing spiro compounds with an acenaphthylene core, primarily starting from acenaphthoquinone.

Bridged Systems Involving the Amine Functionality

Bridged ring systems are bicyclic or polycyclic compounds in which the two bridgehead atoms are connected by three or more independent paths, or "bridges". When a nitrogen atom is incorporated into the bridge or occupies a bridgehead position, the resulting aza-bicyclic compounds exhibit unique stereochemical and reactivity properties. The synthesis of such systems often involves intramolecular cyclization reactions. le.ac.uk

The synthesis of bridged lactams (amides within a bicyclic system) can be achieved through methods like the Heck reaction, where palladium catalysis facilitates the cyclization of enamide substrates to form various bridged scaffolds. nih.gov Similarly, intramolecular Diels-Alder reactions of N-acyl imines have been used to generate bridged lactams containing a bridgehead double bond. nih.gov

While the synthesis of bridged heterocycles containing nitrogen is well-established, specific examples derived directly from this compound are not prominently featured in the literature. Theoretically, the amine functionality of this compound could be elaborated with a suitable di-electrophilic partner, followed by an intramolecular cyclization to form a bridged system where the nitrogen atom becomes part of a bridge. For instance, derivatization of the amine followed by a carefully designed intramolecular cyclization could potentially yield a rigid, bridged structure incorporating the acenaphthylene backbone. However, research has largely focused on more synthetically accessible targets. General synthetic strategies for bridged nitrogen heterocycles are summarized below.

Polymer-Bound and Supported this compound Derivatives

Immobilizing active molecules onto polymer supports is a cornerstone of modern chemistry, enabling the development of reusable catalysts and advanced functional materials. The amine functionality of this compound makes it an ideal candidate for incorporation into polymer-based systems.

Applications in Heterogeneous Catalysis (e.g., as ligands or organocatalysts)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, most notably the ease of catalyst separation and recycling. nih.gov Primary amines are valuable functional groups in organocatalysis and as ligands for metal catalysts. By anchoring amine-containing molecules to a solid support, homogeneous catalysts can be "heterogenized".